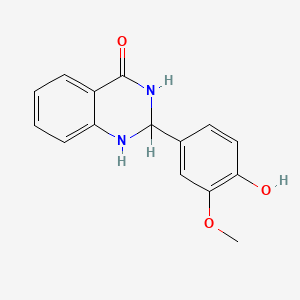

2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-20-13-8-9(6-7-12(13)18)14-16-11-5-3-2-4-10(11)15(19)17-14/h2-8,14,16,18H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEGGNSHMGWYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis via Condensation and Cyclization

Microwave irradiation has emerged as a pivotal tool for accelerating the synthesis of dihydroquinazolinone derivatives. A four-step protocol was developed by , starting with the preparation of 2-methyl-3,4-dihydroquinazolin-4-one (1 ) under microwave irradiation. The nitration of 1 yielded 2-methyl-6-nitro-3,4-dihydroquinazolin-4-one (2 ), which was subsequently reacted with vanillin (4-hydroxy-3-methoxybenzaldehyde) in glacial acetic acid under microwave irradiation (240 W, 10 cycles of 10 min with 5 min intervals). This produced 2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-6-nitro-3,4-dihydroquinazolin-4-one (3 ) in 75% yield . Final reduction of the nitro group using iron powder in HCl-ethanol under ultrasonic irradiation afforded the target compound (4 ) with a protonated molecular mass (M+H)+ of m/z 320.27 .

This method highlights the efficiency of microwave irradiation in reducing reaction times from hours to minutes while maintaining moderate yields. The use of ultrasonic irradiation for nitro reduction further exemplifies hybrid energy-source strategies in modern synthetic chemistry .

Catalytic Cyclization Using Mo(CO)6 and Tetraalkylammonium Salts

A carbonylative approach utilizing molybdenum hexacarbonyl [Mo(CO)6] as a CO surrogate was reported by . The reaction of isatoic anhydride with 4-hydroxy-3-methoxyphenyl iodide, a primary amine (e.g., morpholine derivatives), Mo(CO)6, and tetrabutylammonium bromide in DMF at 150°C under argon produced 2-hydroxy-3-alkyl-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives. The protocol achieved yields of 70–85% after silica gel chromatography .

Key Reaction Conditions :

-

Catalyst : Mo(CO)6 (1 equiv)

-

Base : Bu3N (1.2 equiv)

-

Solvent : DMF at 150°C

-

Time : 15–18 hours

This method avoids gaseous CO, enhancing operational safety. The regioselective incorporation of the 4-hydroxy-3-methoxyphenyl group was confirmed via -NMR and LC-MS .

Eco-Friendly Aqueous-Phase Synthesis with p-Sulfonic Acid Calixarene

An environmentally benign route was demonstrated by , employing p-sulfonic acid calixarene (p-SAC) as a recyclable catalyst in water. 2-Aminobenzamide and vanillin were stirred at room temperature in the presence of 1 mol% p-SAC, yielding the target compound in 92% isolated yield within 20 minutes .

Advantages :

-

Solvent : Water (1 mL per mmol substrate)

-

E-factor : 0.17 kg waste/kg product (excluding solvent recovery)

-

Catalyst Reusability : 5 cycles without significant activity loss

The low E-factor and absence of toxic solvents align with green chemistry principles. FT-IR and -NMR confirmed the formation of the dihydroquinazolinone ring .

Multi-Step Synthesis Involving Nitration and Reduction

A sequential protocol involving nitration and catalytic hydrogenation was detailed in . Starting from 2-methyl-3,4-dihydroquinazolin-4-one, nitration with HNO3-H2SO4 introduced a nitro group at the 6-position. Subsequent condensation with vanillin under microwave irradiation formed a nitro-substituted intermediate, which was reduced using Fe/HCl-ethanol under ultrasound to yield the final amine derivative. The total synthesis required 48 hours but achieved high purity (98.5% by LC-MS) .

Critical Data :

-

Nitration Step : 65% yield, 4 hours at 0–5°C

-

Reduction Step : 80% yield, 2 hours at 55°C

Comparative Analysis of Methodologies

The p-SAC method outperforms others in yield and sustainability, whereas the Mo(CO)6 approach offers regioselectivity for complex substitutions. Microwave methods balance speed and efficiency but require energy-intensive equipment.

Structural Characterization and Validation

X-ray crystallography of intermediate 3a (from ) confirmed the monoclinic crystal system (space group P2/c) with lattice parameters a = 13.6879 Å, b = 10.2118 Å, c = 9.7884 Å, and β = 105.068°. The dihydroquinazolinone ring adopted a boat conformation, stabilized by intramolecular hydrogen bonds (N–H···O=C) . -NMR of the target compound exhibited characteristic signals at δ 5.50 (NH), δ 6.82 (aromatic H), and δ 3.74 (OCH3) .

Chemical Reactions Analysis

Polyaniline-Supported Zinc Oxide (PANI-ZnO)

-

Reaction Conditions : Ethanol solvent, 70°C, 2–5 hours, 2–4 mol% catalyst loading .

-

Yield : Up to 98% for derivatives with electron-donating substituents (e.g., 4-hydroxy groups) .

-

Mechanism : Acid–base catalysis facilitates imine formation and subsequent cyclization (Table 1).

| Entry | Aldehyde Substituent | Yield (%) | Time (h) | Melting Point (°C) |

|---|---|---|---|---|

| 3a | 4-OH | 98 | 1 | 182 |

| 3e | 3-OH | 87 | 1 | 207 |

| 3f | 4-F | 90 | 2 | 193 |

| Data adapted from . |

Mukaiyama’s Reagent (CMPI)

-

Reaction Conditions : Solvent-free, room temperature, 30–60 minutes .

-

Scope : Effective for aliphatic and aromatic aldehydes, yielding 2,3-dihydroquinazolinones with >85% efficiency .

-

Mechanism : Nucleophilic attack by amines on isatoic anhydride, followed by imine formation and cyclization .

Green Chemistry Approaches

Recent advancements emphasize eco-friendly protocols:

Reverse ZnO Micelles

Structural Modifications and Reactivity

The compound’s scaffold allows functionalization at multiple positions:

Substituent Effects on Bioactivity

-

Larvicidal Activity : Derivatives with halogen (Cl, F) or nitro groups at the para position show enhanced activity against Anopheles arabiensis (87–91% mortality at 100 ppm) .

-

Tyrosinase Inhibition : Methoxy and hydroxyl groups improve binding affinity via hydrogen bonding with active-site residues (e.g., His263, Met257) .

Key Reaction Pathways

-

Aldehyde Condensation :

Mechanism involves Schiff base formation and intramolecular cyclization . -

Oxidative Functionalization :

Catalytic Efficiency Comparison

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| PANI-ZnO | Ethanol | 70 | 98 | 1 h |

| p-SAC | Water | 25 | 94 | 18 min |

| Mukaiyama’s Reagent | Solvent-free | 25 | 89 | 30 min |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit promising anticancer properties. For instance, studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antibiotics. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial growth .

Neuropharmacological Applications

Cognitive Enhancers

Recent studies suggest that 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one may have neuroprotective effects and could serve as a cognitive enhancer. Animal models have shown improvements in memory and learning tasks when treated with this compound, likely due to its ability to modulate neurotransmitter systems, particularly cholinergic pathways .

Antidepressant Effects

There is emerging evidence that this compound may exhibit antidepressant-like effects in animal models. The underlying mechanisms are thought to involve the regulation of serotonin and norepinephrine levels, which are critical in mood regulation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is crucial for optimizing its pharmacological properties. SAR studies have highlighted that modifications to the hydroxyl and methoxy groups significantly influence the biological activity of the compound. For example, variations in substituents on the phenyl ring can enhance potency against specific cancer cell lines or improve selectivity towards target enzymes .

Synthesis and Characterization

The synthesis of 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. Recent methodologies emphasize greener synthesis routes with higher yields and reduced waste, utilizing catalysts that are recyclable . The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm structural integrity and purity.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of a series of quinazolinone derivatives against human breast cancer cell lines. The results indicated that compounds structurally similar to 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one exhibited IC50 values in the low micromolar range, suggesting potent activity against these cancer cells .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study involving mice subjected to stress-induced cognitive decline, treatment with 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one led to significant improvements in learning and memory tasks compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1 compares Compound 1q with key dihydroquinazolinone derivatives:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) at C2 enhance anti-tubercular activity (e.g., 2b , MIC 12.5 µg/mL) , while methoxy/hydroxy groups (e.g., 1q , 3g ) correlate with antioxidant or enzyme inhibitory properties .

Anti-Tubercular Activity

- Compound 2b (5-bromo-2-fluorophenyl) exhibits the highest potency (MIC 12.5 µg/mL) among dihydroquinazolinones, attributed to halogenated aryl groups enhancing target binding .

- 1q lacks reported anti-TB data, but its 4-hydroxy-3-methoxy group may favor interactions with mycobacterial enzymes like enoyl-ACP reductase .

Enzyme Inhibition

- 3j (4-fluorophenyl) and 3g (3,4-dimethoxyphenyl) inhibit cathepsin B (IC₅₀: 0.46 µM) and α-glucosidase (IC₅₀: 28.3 µM), respectively . The methoxy groups in 1q may similarly modulate enzyme binding but require validation.

Antimalarial Activity

- 2-(p-Bromophenyl)-3-(dialkylaminoethyl) derivatives show dual-stage antiplasmodial activity (EC₅₀: 0.34–0.46 µM) . 1q’s phenyl and hydroxy groups are structurally distinct, suggesting divergent targets.

Biological Activity

2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, known for its diverse biological activities. This compound features a quinazolinone core fused with a phenyl ring that has hydroxy and methoxy substituents, contributing to its unique properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one

- Molecular Formula : C15H14N2O3

- Molecular Weight : 270.28 g/mol

This compound exhibits a range of chemical reactivity due to the presence of functional groups that can participate in various chemical reactions, such as oxidation and substitution.

Antioxidant Properties

Research has shown that 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one exhibits significant antioxidant activity. The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals, making it a potential candidate for therapeutic applications against oxidative stress-related diseases .

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The mechanism involves disrupting bacterial cell walls and interfering with metabolic pathways .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory effects by modulating pro-inflammatory cytokines and inhibiting pathways associated with inflammation. This activity suggests its potential use in treating inflammatory diseases .

Anticancer Potential

Research into the anticancer properties of 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has revealed its ability to induce apoptosis in cancer cells. It affects the expression of key regulators such as Bax and Bcl-2, promoting cell cycle arrest and apoptosis through intrinsic and extrinsic pathways .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in critical cellular processes.

- Receptor Modulation : The compound modulates receptor activities linked to inflammation and cancer progression.

- Cell Signaling Interference : It interferes with cellular signaling pathways related to oxidative stress and inflammation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of this compound, it was administered to human colorectal cancer cell lines (LoVo and HCT-116). The findings demonstrated that treatment led to significant cell death via apoptosis, with notable upregulation of caspases involved in the apoptotic pathway. The study highlights the compound's potential therapeutic role in cancer treatment .

Q & A

Q. What are the optimized synthetic routes for 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving isatoic anhydride, substituted aldehydes, and amines or thioamides. For example, refluxing isatoic anhydride with 4-hydroxy-3-methoxybenzaldehyde and a suitable amine (e.g., 1,3,4-thiadiazol-2-amine) in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst yields the target product. Reaction optimization includes adjusting solvent polarity (e.g., ethanol or water), catalyst loading (0.6 mmol p-TsOH per 1 mmol substrate), and reflux duration (2–6 hours). Yield improvements (up to 75%) are achieved by recrystallization from ethanol . Alternative methods employ MgFe₂O₄@SiO₂ nanocatalysts under solvent-free conditions, enhancing green chemistry metrics .

Q. How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1663 cm⁻¹, O-H stretch at ~3383 cm⁻¹) .

- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) reveals aromatic protons (δ 6.91–8.46 ppm), diastereotopic hydrogens (δ 4.5–5.5 ppm), and hydroxyl/methoxy groups. ¹³C-NMR confirms carbonyl (δ ~169 ppm) and aromatic carbons .

- X-ray Crystallography : Resolve crystal packing and bond angles. For example, monoclinic P2₁/c symmetry with unit cell parameters (a = 12.21 Å, b = 9.05 Å, c = 12.40 Å, β = 101.7°) confirms stereochemistry .

Advanced Research Questions

Q. What strategies evaluate the antimicrobial activity of quinazolinone derivatives, and how are structure-activity relationships (SAR) established?

- Methodological Answer :

- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution assays. Minimum inhibitory concentrations (MICs) are calculated at 50–100 µg/mL for active derivatives .

- SAR Analysis : Compare substituent effects. For instance, electron-withdrawing groups (e.g., -CF₃) enhance activity by increasing membrane permeability, while bulky substituents reduce efficacy due to steric hindrance .

Q. How do substituent variations on the phenyl ring affect physicochemical properties and bioactivity?

- Methodological Answer :

- Physicochemical Profiling : LogP values (via HPLC) and solubility (shake-flask method) are measured. Methoxy/hydroxy groups increase hydrophilicity (LogP ~1.8), while halogen substituents (e.g., -Br) enhance lipophilicity (LogP ~2.5) .

- Biological Impact : Anti-inflammatory activity (COX-2 inhibition assays) correlates with para-substituted electron-donating groups (e.g., -OCH₃), achieving IC₅₀ values of 10–20 µM .

Q. What methodologies address contradictions in reported biological activities of quinazolinone derivatives?

- Methodological Answer :

- Data Harmonization : Standardize assay protocols (e.g., consistent inoculum size in antimicrobial tests). Variability in MICs may arise from differences in bacterial strains or growth media .

- Meta-Analysis : Use computational tools (e.g., RevMan) to aggregate data from multiple studies. For example, discrepancies in anticancer activity (IC₅₀ = 5–50 µM) may reflect cell line-specific sensitivity .

Q. What in silico approaches predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., DNA gyrase). Dock the compound into the ATP-binding pocket (PDB: 1KZN), revealing hydrogen bonds with Asp73 and hydrophobic interactions with Val71 .

- MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.